Z-Tyr-leu-NH2 Z-Tyr-leu-NH2
Brand Name: Vulcanchem
CAS No.: 17331-91-8
VCID: VC21071794
InChI: InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1
SMILES: CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Molecular Formula: C23H29N3O5
Molecular Weight: 427.5 g/mol

Z-Tyr-leu-NH2

CAS No.: 17331-91-8

Cat. No.: VC21071794

Molecular Formula: C23H29N3O5

Molecular Weight: 427.5 g/mol

* For research use only. Not for human or veterinary use.

Z-Tyr-leu-NH2 - 17331-91-8

Specification

CAS No. 17331-91-8
Molecular Formula C23H29N3O5
Molecular Weight 427.5 g/mol
IUPAC Name benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C23H29N3O5/c1-15(2)12-19(21(24)28)25-22(29)20(13-16-8-10-18(27)11-9-16)26-23(30)31-14-17-6-4-3-5-7-17/h3-11,15,19-20,27H,12-14H2,1-2H3,(H2,24,28)(H,25,29)(H,26,30)/t19-,20-/m0/s1
Standard InChI Key FBWWMILNKWCAPU-PMACEKPBSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2

Introduction

Chemical Identity and Structure

Z-Tyr-Leu-NH2, also known as Z-Tyrosyl-Leucine amide, is a synthetic peptide derivative with the CAS registry number 17331-91-8. The compound features three distinctive structural elements: a benzyloxycarbonyl (Z) protecting group at the N-terminus, a tyrosine-leucine dipeptide backbone, and an amide group at the C-terminus rather than a free carboxylic acid .

The molecular formula of Z-Tyr-Leu-NH2 is C23H29N3O5, reflecting its composition of carbon, hydrogen, nitrogen, and oxygen atoms . The structural arrangement includes:

  • A benzyloxycarbonyl (Z) group protecting the amino terminus of tyrosine

  • A tyrosine residue with its characteristic phenolic side chain

  • A leucine residue with its branched aliphatic side chain

  • An amide group (-NH2) capping the carboxyl terminus

This specific arrangement of functional groups contributes to the compound's stability in various chemical environments while maintaining its capability to participate in targeted biological interactions.

Structural Characteristics

The Z-protection group (benzyloxycarbonyl) serves a critical role in peptide chemistry by protecting the reactive amino group of tyrosine during synthesis and subsequent chemical manipulations. This protective strategy prevents unwanted side reactions and enables selective chemical modifications. The presence of this group adds a hydrophobic character to the otherwise relatively polar N-terminus of the peptide .

The tyrosine residue contributes a phenolic side chain that can participate in hydrogen bonding and aromatic interactions. Meanwhile, the leucine component adds significant hydrophobicity through its branched aliphatic side chain, which can facilitate interactions with non-polar regions of proteins and membranes .

ParameterSpecification
CAS Number17331-91-8
Molecular FormulaC23H29N3O5
Minimum Purity95%
Reference Number (Example)3D-FT111547
FormSolid
QuantityPrice (EUR)
250 mg336.00
500 mg520.00
1 g849.00
2 g1,366.00
5 g2,910.00

This pricing structure (as of 2025) reflects the relatively high value of purified specialty peptides in research applications .

Research Applications

Z-Tyr-Leu-NH2 serves multiple functions in biochemical and pharmacological research, with applications stemming from its structural features and chemical properties.

Enzyme Interaction Studies

The compound can potentially function as a substrate or inhibitor in enzymatic reactions. Its structure makes it particularly relevant for studies involving:

  • Peptidases and proteases that recognize tyrosine and/or leucine residues

  • Enzymes involved in neuropeptide metabolism

  • Systems where protected peptides may exhibit specialized interactions

Structure-Activity Relationship Investigations

The specific structural elements of Z-Tyr-Leu-NH2 make it valuable for structure-activity relationship (SAR) studies. Researchers may use this compound as a reference point for developing series of related peptides with systematic modifications to identify optimal structures for specific biological activities .

Peptide Chemistry Methodology

Z-Tyr-Leu-NH2 serves as a useful model compound for developing and refining peptide synthesis methodologies, particularly those involving:

  • Z-group deprotection strategies

  • Solid-phase synthesis protocols

  • Amidation reactions and controlling C-terminal modifications

  • Purification techniques for protected peptides

Analytical Characterization

The identification and purity assessment of Z-Tyr-Leu-NH2 typically involves multiple analytical techniques, though specific analytical data is limited in the available literature.

Chromatographic Analysis

High-performance liquid chromatography (HPLC) represents the primary method for assessing purity and identity. Typical HPLC parameters might include:

  • Reverse-phase conditions using C18 columns

  • Gradient elution with acetonitrile/water mixtures containing 0.1% trifluoroacetic acid

  • UV detection at wavelengths corresponding to aromatic absorption (typically 220-280 nm)

Spectroscopic Characterization

Spectroscopic techniques provide valuable structural confirmation. For Z-Tyr-Leu-NH2, relevant spectroscopic data would likely include:

  • NMR spectroscopy: Characteristic signals for aromatic protons (from both the Z-group and tyrosine), α-protons of amino acid residues, and side-chain protons of leucine

  • Mass spectrometry: Molecular ion corresponding to C23H29N3O5 (expected m/z around in the range of 427-428 for [M+H]+)

  • IR spectroscopy: Absorption bands for amide bonds, carbamate linkage, and aromatic rings

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